5-Methyl-4-(piperidin-1-ylsulfonyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4-(piperidin-1-ylsulfonyl)isoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of 5-Methyl-4-(piperidin-1-ylsulfonyl)isoxazol-3-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an aldehyde and an N-hydroximidoyl chloride in the presence of a base such as triethylamine.
Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group can be introduced through a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with piperidine.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-Methyl-4-(piperidin-1-ylsulfonyl)isoxazol-3-amine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted isoxazoles .
Scientific Research Applications
5-Methyl-4-(piperidin-1-ylsulfonyl)isoxazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-4-(piperidin-1-ylsulfonyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The sulfonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
5-Methyl-4-(piperidin-1-ylsulfonyl)isoxazol-3-amine can be compared with other similar compounds, such as:
5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl: This compound has a similar isoxazole ring but with a different substituent, leading to different biological activities.
5-Methyl-3-(trifluoromethylphenyl)isoxazol-4-yl: This compound also has a similar isoxazole ring but with a trifluoromethyl group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of the isoxazole ring with the piperidin-1-ylsulfonyl group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
5-methyl-4-piperidin-1-ylsulfonyl-1,2-oxazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-7-8(9(10)11-15-7)16(13,14)12-5-3-2-4-6-12/h2-6H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROMQDNZJYPEIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.